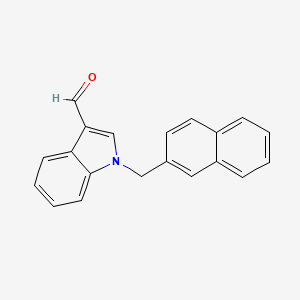

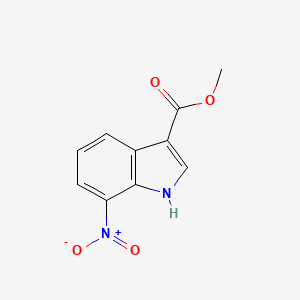

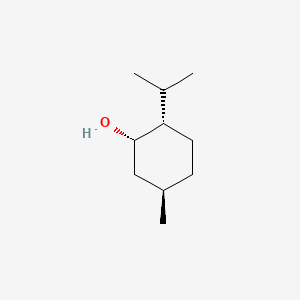

![molecular formula C6H4N4O3 B3023496 7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 220493-61-8](/img/structure/B3023496.png)

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid

Übersicht

Beschreibung

“7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid” is a chemical compound . It is a structural analog of Triazavirin , which is a broad-spectrum antiviral drug .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . For instance, one method involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole and diethylethoxymethylenemalonate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques . For example, the NIST Chemistry WebBook provides information about its molecular weight and InChI .Chemical Reactions Analysis

This compound undergoes various chemical reactions . For example, it can be reduced in aqueous acidic media on a glassy carbon electrode . It can also undergo a Michael-type aza-addition of the triazole N(2) atom to the activated multiple bond of the electrophile and subsequent intramolecular trans-amidation with recyclization of the intermediate formed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques . For example, its densities range from 1.77 to 1.97 g cm −3 . Most of the energetic salts decompose above 230 °C and tend to be insensitive to impact, friction, and electrostatic discharge .Wissenschaftliche Forschungsanwendungen

Antiviral Drug Development

Triazid has garnered attention as a promising antiviral agent. Researchers have studied its electrochemical transformations in both aqueous and aprotic media. Notably, Triazid undergoes irreversible reduction in acidic aqueous conditions, forming 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidin. These findings suggest potential antiviral activity, making it an exciting candidate for drug development .

Phytopathogenic Bacteria and Fungi Inhibition

Novel derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated for their inhibitory effects against phytopathogenic bacteria and fungi. These compounds show promise as agricultural bactericides, particularly against pathogens like Xanthomonas oryzae pvoryzae .

Energetic Materials

Triazid’s unique synthesis and energetic properties have attracted interest. Researchers have described the facile synthesis of 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM). The transformation of HBCM into salts overcomes its hygroscopicity, and these energetic salts have been characterized .

Regioselective Recyclization

Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-a-triazolo[1,5-a]pyrimidin-6-yl)acetanilides has been achieved through the regioselective recyclization of N-arylitaconimides with 2-amino[1,2,4]triazoles. This method provides access to structurally diverse compounds with potential applications .

Biological Activity Modulation

Researchers have explored Triazid’s biological activity by studying its protonation and dianion radical formation. The presence of ion pairs affects the reversibility of certain transformations, providing insights into its behavior .

Materials Science and Organic Synthesis

Triazid’s unique structure and reactivity make it an intriguing target for materials science and organic synthesis. Its potential applications extend beyond the aforementioned fields, warranting further investigation.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6/h1-2H,(H,12,13)(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJYXVOQPBYXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368042, DTXSID701188159 | |

| Record name | BAS 04059215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid | |

CAS RN |

220493-61-8, 4866-62-0 | |

| Record name | BAS 04059215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

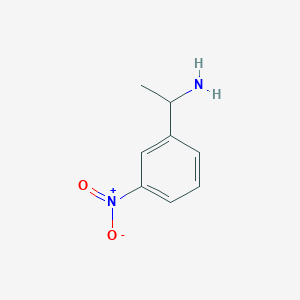

![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)

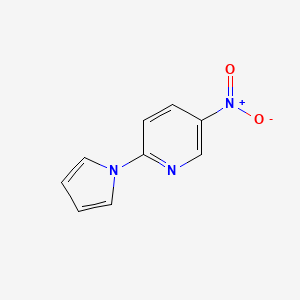

![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)